Acyl Bromide vs. Acyl Chloride: Quantitative Reactivity Differential in Nucleophilic Acylation
4-Cyanobenzoyl bromide demonstrates substantially enhanced electrophilicity relative to 4-cyanobenzoyl chloride in nucleophilic acylation reactions, a differentiation rooted in the bond dissociation energetics of the carbon-halogen bond. The C-Br bond dissociation energy in acyl bromides is approximately 285 kJ/mol, compared to approximately 327 kJ/mol for the C-Cl bond in acyl chlorides—a 42 kJ/mol (approximately 13%) lower energy barrier to cleavage [1]. This thermodynamic differential manifests kinetically as a leaving-group reactivity enhancement typically ranging from 10² to 10³ -fold for bromide versus chloride in SN2-type acyl transfers under comparable conditions [2]. For procurement decisions, this translates directly to reduced reaction times, lower required temperatures, or successful acylation of sterically congested or weakly nucleophilic substrates that would react sluggishly or incompletely with the chloride analog.
| Evidence Dimension | Carbon-halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C-Br BDE approximately 285 kJ/mol (acyl bromide class) |
| Comparator Or Baseline | 4-Cyanobenzoyl chloride: C-Cl BDE approximately 327 kJ/mol (acyl chloride class) |
| Quantified Difference | ΔBDE ≈ 42 kJ/mol (13% lower for C-Br) |
| Conditions | Gas-phase bond dissociation energetics; applicable to acyl halide class |
Why This Matters
A 42 kJ/mol lower bond dissociation energy predicts substantially accelerated acylation kinetics, directly impacting reaction throughput and success rates in challenging substrates.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. (C-Br and C-Cl bond dissociation energies in acyl halides). View Source
- [2] Anslyn, E.V.; Dougherty, D.A. Modern Physical Organic Chemistry. University Science Books, 2006. Chapter 10: Acyl Transfer Reactions. View Source
